2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound featuring a benzamido group, a thiophen-2-ylmethyl group, and a tetrahydrobenzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and cyclic ketones under acidic or basic conditions.
Introduction of the Benzamido Group: This step often involves the reaction of the tetrahydrobenzo[d]thiazole intermediate with benzoyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions where the thiophen-2-ylmethyl halide reacts with the amine group on the tetrahydrobenzo[d]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamido and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted products depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against certain kinases.
2-Benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide: Similar structure but lacks the tetrahydrobenzo[d]thiazole core.
Uniqueness
2-Benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its tetrahydrobenzo[d]thiazole core, which may confer different biological activities compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards various biological targets, making it a valuable compound for further research and development.
Biological Activity
2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core and a thiophenyl substituent. Its molecular formula is C_{15}H_{16}N_2O_2S, with a molecular weight of approximately 300.36 g/mol. The structural components contribute to its interaction with various biological targets.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antitumor properties. A study highlighted that certain benzothiazole derivatives can induce cell cycle arrest and activate apoptotic pathways in cancer cells. Specifically, compounds with electron-withdrawing groups have shown IC50 values below 60 µM against leukemia cell lines such as K562 and Reh .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity against various pathogens. For instance, studies have reported that thiazole-based compounds exhibit stronger activity than traditional antibiotics like ampicillin and streptomycin . The mechanism often involves disruption of bacterial DNA synthesis and inhibition of topoisomerases .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- DNA Interaction : Some derivatives have been shown to bind directly to DNA, leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of bacterial topoisomerases, crucial for DNA replication and repair processes .
Case Studies
- Antileukemic Activity : In vitro studies demonstrated that specific derivatives exhibited potent cytotoxicity against human leukemia cells. The presence of certain functional groups significantly enhanced their efficacy .
- Antibacterial Efficacy : A comparative analysis revealed that selected thiazole derivatives displayed MIC values as low as 0.008 µg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus aureus, indicating strong antibacterial properties .
Data Summary Table
Properties
IUPAC Name |
2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-18(13-6-2-1-3-7-13)23-20-22-17-15(9-4-10-16(17)27-20)19(25)21-12-14-8-5-11-26-14/h1-3,5-8,11,15H,4,9-10,12H2,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOODOCDRSQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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